N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound is also usually depicted.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization : Quinazoline derivatives are synthesized through reactions involving various starting materials and conditions, leading to compounds with potential biological activities. For instance, the synthesis of novel quinazolin-4(3H)-one derivatives under microwave activation tailored by phase-transfer catalysis demonstrates an efficient and eco-friendly technique for producing bioactive molecules (El-Badry, El-hashash, & Al-Ali, 2020) El-Badry, El-hashash, & Al-Ali, 2020.
Anticancer and Antimicrobial Activity : Quinazoline derivatives exhibit promising anticancer and antimicrobial properties. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed significant antioxidant and anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020) Tumosiene˙etal.,2020Tumosienė et al., 2020Tumosiene˙etal.,2020.
Corrosion Inhibition : Quinazoline derivatives also serve as effective corrosion inhibitors. A study demonstrated that piperazine-substituted quinazolin-4(3H)-one derivatives significantly inhibit corrosion of mild steel in HCl, providing insights into new inhibitor platforms for corrosion prevention (Chen et al., 2021) Chenetal.,2021.
Structural Studies and Synthetic Pathways : Research includes structural analysis and synthetic pathways for creating complex quinazoline derivatives. For example, the synthesis and single crystal X-ray structure determination of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide provided valuable information on the molecular arrangement and potential applications of such compounds (Rimaz et al., 2009) Rimazetal.,2009.
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other potential hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas for further study.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O4S/c1-3-28(31(41)34-22-10-9-13-24(20-22)43-2)44-33-36-26-15-8-7-14-25(26)30-35-27(32(42)39(30)33)21-29(40)38-18-16-37(17-19-38)23-11-5-4-6-12-23/h4-15,20,27-28H,3,16-19,21H2,1-2H3,(H,34,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGGTOHBUUVFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide |
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